molecular formula C25H30N2O4 B2464966 phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate CAS No. 1235327-18-0

phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate

Cat. No.: B2464966
CAS No.: 1235327-18-0
M. Wt: 422.525
InChI Key: NOGQIYPJOYIGKD-UHFFFAOYSA-N
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Description

Phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and an oxane derivative

Mechanism of Action

    Target of Action

    Compounds with a piperidine ring, like “phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate”, are often found in drugs acting on the central nervous system, including opioid analgesics . They might interact with various receptors or enzymes in the body, depending on the other functional groups present in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the piperidine ring followed by the introduction of the phenyl and oxane groups through nucleophilic substitution and amide formation reactions. The reaction conditions often involve the use of solvents like dichloromethane or chloroform, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate: Shares structural similarities with other piperidine derivatives and oxane-containing compounds.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl 4-[[(4-phenyloxane-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c28-23(25(13-17-30-18-14-25)21-7-3-1-4-8-21)26-19-20-11-15-27(16-12-20)24(29)31-22-9-5-2-6-10-22/h1-10,20H,11-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQIYPJOYIGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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